molecular formula C23H27N3O6 B15354967 N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide

N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B15354967
M. Wt: 441.5 g/mol
InChI Key: HWADWMAQVCHLHJ-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S,4R)-4-(Cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide is a structurally complex small molecule featuring a chromene backbone substituted with nitro, hydroxy, dimethyl, and cyclopropylamino groups, further conjugated to a 4-methoxyphenylacetamide moiety.

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m1/s1

InChI Key

HWADWMAQVCHLHJ-YADHBBJMSA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C

Canonical SMILES

CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide involves a multi-step reaction process:

  • Formation of the Chromene Core: : The initial step includes the construction of the chromene backbone through a cyclization reaction.

  • Functional Group Modification: : Introduction of the hydroxyl, nitro, and amine groups through a series of nitration, reduction, and amination reactions.

  • Final Coupling Step: : The compound is completed by the acylation of the 4-methoxyphenyl acetic acid with the chromene derivative under conditions involving a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial. Methods such as continuous flow synthesis can be adopted to ensure high yield and efficiency. Key considerations include the purity of reagents, temperature control, and efficient separation techniques to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidative cleavage can occur at the cyclopropyl ring leading to ring-opened products.

  • Reduction: : The nitro group can be reduced to an amine, providing sites for further functionalization.

  • Substitution: : The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using iron in acidic medium.

  • Substitution: : Employing reagents like sodium ethoxide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the functional groups present on the chromene core and the phenyl ring, leading to a variety of derivatives with potential biological activities.

Scientific Research Applications

N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide has shown promise in several research domains:

  • Chemistry: : As a building block for synthesizing more complex molecules with potential therapeutic applications.

  • Biology: : Used in studies examining enzyme interactions and inhibition.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The compound's mechanism of action involves multiple pathways, primarily through its interactions with specific molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its bioactivity, often participating in redox reactions that affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-Based Analogs

Chromene derivatives are known for diverse biological activities. For example, N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () share the chromene core but differ in substituents. Key distinctions include:

  • Substituent effects: The target compound’s nitro group at position 7 and cyclopropylamino group at position 4 may enhance electrophilic interactions compared to the methyl and oxo groups in analogs.
  • Synthetic routes: The target compound likely requires stereoselective synthesis (due to 3S,4R configuration), whereas analogs in were synthesized via non-stereoselective condensation and cyclization .

Acetamide Derivatives

N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)acetamide () shares the acetamide moiety but lacks the chromene backbone. Key differences:

  • Bioactivity: ’s compound targets CNS receptors (e.g., dopamine or serotonin) due to its dimethylaminomethyl and hydroxy groups, whereas the target compound’s nitro and methoxyphenyl groups may favor kinase or protease inhibition.
  • Stereochemical complexity : The target compound’s rigid chromene core and stereogenic centers likely reduce conformational flexibility, impacting binding kinetics compared to the simpler aromatic acetamide in .

Sulfonamide and Quinoline Hybrids

The quinoline-sulfonamide hybrid 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate () shares structural motifs like cyclopropyl and acetamide groups. Differences include:

  • Electron-withdrawing groups : The target compound’s nitro group may increase reactivity compared to the chloro and fluoro substituents in .
  • Solubility : The methoxyphenyl group in the target compound could enhance lipophilicity relative to the polar sulfonamide in .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity (Reported/Inferred) Synthetic Complexity
Target Compound Chromene 7-NO₂, 4-cyclopropylamino, 3-OH Potential kinase/protease inhibition High (stereoselective)
N-(2-(substituted)-4-oxothiazolidin-3-yl) Chromene 7-OCH₂CO, 4-methyl-2-oxo Antimicrobial Moderate
N-(3-((dimethylamino)methyl)-4-OH-phenyl) Benzene Dimethylaminomethyl, 4-OH CNS modulation Low
Quinoline-sulfonamide hybrid Quinoline Cyclopropyl, sulfonamide, chloro Antibacterial High (multi-step)

Research Findings and Limitations

  • Stereochemical Impact : The 3S,4R configuration in the target compound may confer selectivity toward chiral targets, as seen in other stereospecific inhibitors (e.g., protease inhibitors) .
  • Nitro Group Reactivity : The electron-withdrawing nitro group at position 7 could enhance binding to electron-rich enzymatic pockets, analogous to nitrated kinase inhibitors like dasatinib .
  • Gaps in Data : Direct pharmacological studies for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and analog data.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction intermediates be characterized?

  • Answer : Multi-step organic synthesis is typically employed, involving cyclopropane ring formation, nitro-group introduction, and amide coupling. Key steps include:

  • Cyclopropane functionalization : Use of cyclopropylamine under controlled pH and temperature to minimize ring-opening side reactions .
  • Nitro-group positioning : Electrophilic nitration at the chromen core requires regioselective control via directing groups (e.g., methoxy or acetamide substituents) .
  • Intermediate characterization : HPLC and 1H^1H/13C^{13}C NMR are critical for tracking reaction progress. For example, 1H^1H NMR can confirm stereochemistry at the (3S,4R) chiral centers by analyzing coupling constants and splitting patterns .

Q. How can researchers validate the stereochemical integrity of the (3S,4R) configuration in this compound?

  • Answer : Chiral chromatography (e.g., using a Chiralpak® column) combined with X-ray crystallography is the gold standard. Computational methods (DFT or molecular docking) can predict preferred conformations and validate experimental data .

Q. What are the primary biological interaction studies recommended for this compound?

  • Answer : Focus on enzyme inhibition assays (e.g., kinases or cytochrome P450 isoforms) due to the acetamide and nitro groups’ electrophilic properties. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Competitive binding experiments with structural analogs (e.g., substituent variations in Table 1) help identify pharmacophore requirements .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability in aqueous buffers be resolved?

  • Answer : Perform systematic stability studies under varying pH (2–10), temperature (4–37°C), and ionic strength. Use LC-MS to detect degradation products. For solubility, employ co-solvent systems (e.g., DMSO/PEG) or micellar encapsulation. Conflicting data often arise from differences in buffer composition or impurities in commercial reagents .

Q. What computational strategies are effective for predicting the compound’s metabolic pathways?

  • Answer : Combine quantum mechanical (QM) calculations (e.g., for nitro-group reduction) with machine learning models trained on cytochrome P450 metabolism datasets. Tools like Schrödinger’s Metabophore or ADMET Predictor® can prioritize likely metabolites for experimental validation (e.g., via in vitro liver microsome assays) .

Q. How can researchers optimize the compound’s synthetic yield while minimizing diastereomer formation?

  • Answer : Apply design of experiments (DoE) to screen variables:

  • Critical factors : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for nitro reduction).
  • Response surface modeling : Identifies optimal conditions (e.g., 60°C in acetonitrile with 0.5 mol% catalyst achieves >85% yield). Chiral additives (e.g., L-proline) suppress diastereomer formation during cyclopropane ring closure .

Table 1: Structural Analogs for Comparative Studies

Compound NameKey ModificationsPotential Impact on Activity
N-(3-chloro-4-methoxyphenyl)acetamideChlorine substitution at C3Alters electron density for binding
Ethyl 4-(2-{[3-(2,5-dimethylphenyl)...Ethyl ester derivativeModifies solubility and logP
N-[2-(4-chlorophenyl)ethyl]-...Chlorinated phenyl groupsEnhances hydrophobic interactions

Source: Derived from structural analogs in existing literature

Methodological Notes

  • Contradiction Analysis : When conflicting bioactivity data arise (e.g., IC50_{50} variability), validate assay conditions (e.g., ATP concentration in kinase assays) and confirm compound purity via elemental analysis .
  • Safety Protocols : Refer to SDS guidelines for handling nitro-containing compounds (e.g., explosion risk during high-temperature reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.